molecular formula C11H10ClN3O2 B12913500 2-Chloro-1-[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one CAS No. 88137-74-0

2-Chloro-1-[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one

Cat. No.: B12913500
CAS No.: 88137-74-0
M. Wt: 251.67 g/mol
InChI Key: PYZDREWBFKZOIA-UHFFFAOYSA-N
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Description

2-Chloro-1-[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a chloro group, a methoxyphenyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one typically involves the reaction of 4-methoxyphenylhydrazine with ethyl 2-chloroacetate, followed by cyclization to form the triazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of substituted triazole derivatives.

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of dihydrotriazoles.

Scientific Research Applications

2-Chloro-1-[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Chloro-1-[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chloro and methoxy groups can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1,2-bis(4-methoxyphenyl)ethan-1-one: Similar structure but with an additional methoxyphenyl group.

    Acetanisole: Contains a methoxyphenyl group but lacks the triazole ring and chloro group.

Uniqueness

2-Chloro-1-[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

88137-74-0

Molecular Formula

C11H10ClN3O2

Molecular Weight

251.67 g/mol

IUPAC Name

2-chloro-1-[1-(4-methoxyphenyl)triazol-4-yl]ethanone

InChI

InChI=1S/C11H10ClN3O2/c1-17-9-4-2-8(3-5-9)15-7-10(13-14-15)11(16)6-12/h2-5,7H,6H2,1H3

InChI Key

PYZDREWBFKZOIA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(N=N2)C(=O)CCl

Origin of Product

United States

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